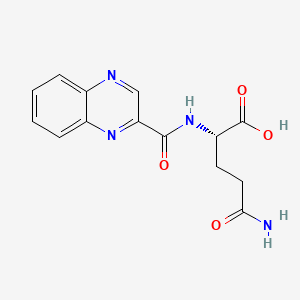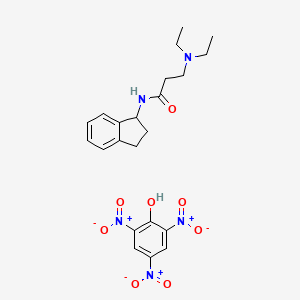
N-(2-Diethylaminopropionyl)-1-indanamine picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminopropionyl)-1-indanamine picrate typically involves the reaction of 1-indanamine with 2-diethylaminopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then treated with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Diethylaminopropionyl)-1-indanamine picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the picrate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indanamine moiety.
Reduction: Reduced derivatives with the removal of nitro groups.
Substitution: Substituted derivatives with different functional groups replacing the picrate.
Aplicaciones Científicas De Investigación
N-(2-Diethylaminopropionyl)-1-indanamine picrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-Diethylaminopropionyl)-1-indanamine picrate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context.
Comparación Con Compuestos Similares
N-(2-Diethylaminopropionyl)-1-indanamine picrate can be compared with other similar compounds, such as:
N-(2-Diethylaminopropionyl)-1-indanamine hydrochloride: Similar structure but different counterion, leading to different solubility and reactivity.
N-(2-Diethylaminopropionyl)-1-indanamine sulfate: Another salt form with distinct properties.
N-(2-Diethylaminopropionyl)-1-indanamine nitrate: Similar compound with nitrate as the counterion, affecting its chemical behavior.
The uniqueness of this compound lies in its picrate group, which imparts specific chemical and physical properties, making it suitable for particular applications.
Propiedades
Número CAS |
6520-65-6 |
|---|---|
Fórmula molecular |
C22H27N5O8 |
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
3-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)propanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H24N2O.C6H3N3O7/c1-3-18(4-2)12-11-16(19)17-15-10-9-13-7-5-6-8-14(13)15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-8,15H,3-4,9-12H2,1-2H3,(H,17,19);1-2,10H |
Clave InChI |
OPJRBSWOAXLZHQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(=O)NC1CCC2=CC=CC=C12.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
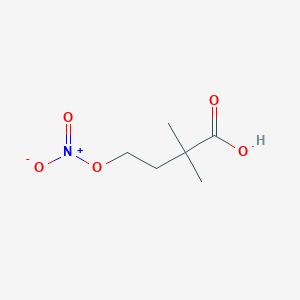

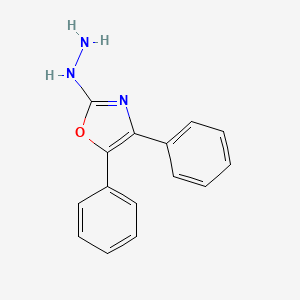

![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
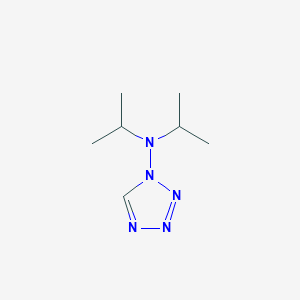
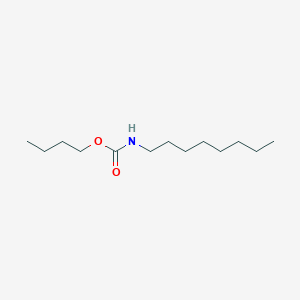
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)

![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)
![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
